
N1-(2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-isopropyloxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-(2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-isopropyloxalamide, also known as SCH 23390, is a selective dopamine D1 receptor antagonist. It was first synthesized in the 1980s and has been widely used in scientific research as a tool to study the role of dopamine D1 receptors in various physiological and pathological processes.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activities
The chemical compound N1-(2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-isopropyloxalamide and its derivatives have been the subject of various scientific studies due to their potential in medicinal chemistry and drug discovery. These studies involve the synthesis of novel compounds and their evaluation for different biological activities, which contribute to understanding their potential therapeutic applications.
Microwave-Assisted Synthesis of Sulfonyl Hydrazones One study focused on the microwave-assisted synthesis of new sulfonyl hydrazones, which included piperidine derivatives. The study evaluated these compounds for antioxidant capacity and anticholinesterase activity. It found that certain derivatives showed significant lipid peroxidation inhibitory activity and were more effective than standard antioxidants in various assays. This suggests their potential in developing treatments for oxidative stress-related conditions (Karaman et al., 2016).
Antibacterial Potentials of Acetamide Derivatives Another research explored acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores for their antibacterial potentials. The study synthesized these derivatives and evaluated their effects on several bacterial strains. It was found that some derivatives exhibited promising antibacterial activities, suggesting their potential as novel antibacterial agents (Iqbal et al., 2017).
Alzheimer’s Disease Treatment Candidates Research into the synthesis of new heterocyclic 3-piperidinyl-1,3,4-oxadiazole derivatives aimed at evaluating drug candidates for Alzheimer’s disease also highlights the relevance of such compounds. These derivatives were screened for enzyme inhibition activity against acetylcholinesterase (AChE), indicating their potential as drug candidates for treating Alzheimer’s disease (Rehman et al., 2018).
Uro-Selective α1-Adrenergic Receptor Antagonists Additionally, arylsulfonamide derivatives of (aryloxy)ethyl pyrrolidines and piperidines were synthesized to develop new α1-adrenoceptor antagonists with a uroselective profile. These compounds showed high affinity for the α1-adrenoceptor, indicating their potential in treating conditions like benign prostatic hyperplasia while minimizing blood pressure effects (Rak et al., 2016).
Eigenschaften
IUPAC Name |
N-[2-[1-(4-chlorophenyl)sulfonylpiperidin-2-yl]ethyl]-N'-propan-2-yloxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26ClN3O4S/c1-13(2)21-18(24)17(23)20-11-10-15-5-3-4-12-22(15)27(25,26)16-8-6-14(19)7-9-16/h6-9,13,15H,3-5,10-12H2,1-2H3,(H,20,23)(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJGWIAFBZNTULM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C(=O)NCCC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

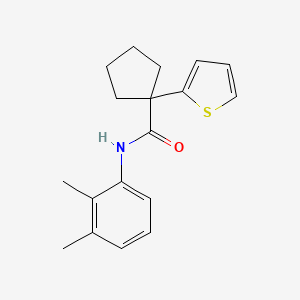
![N-(1-cyano-1,2-dimethylpropyl)-2-{[phenyl(pyridin-2-yl)methyl]amino}acetamide](/img/structure/B2642931.png)
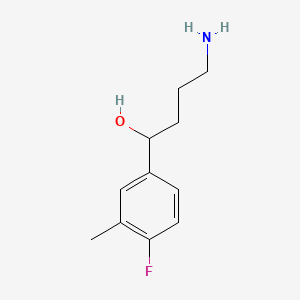
![diethyl 3-methyl-5-{[(2-methyl-4-oxo-3,4-dihydro-1,5-benzothiazepin-5(2H)-yl)acetyl]amino}thiophene-2,4-dicarboxylate](/img/structure/B2642936.png)
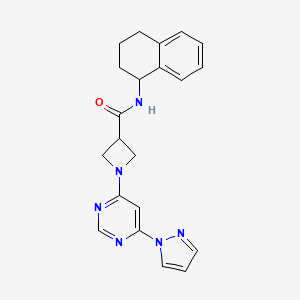
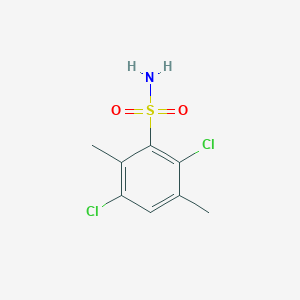
![(Z)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3-methylbenzamide](/img/structure/B2642940.png)
![N-(3,4-dimethoxyphenyl)-2-((1-(3-morpholinopropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2642941.png)

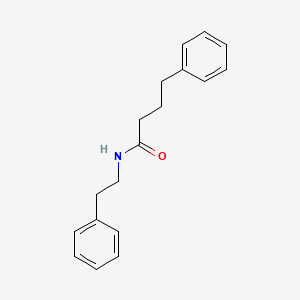
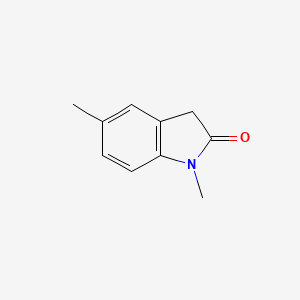
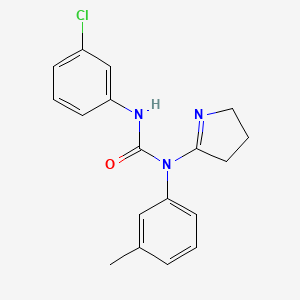
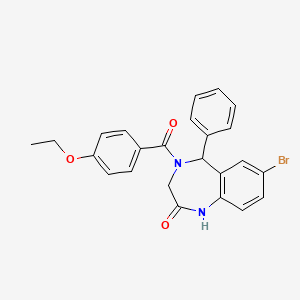
![2-(4-Chlorophenyl)-2-[4-(4-fluorobenzoyl)phenyl]acetonitrile](/img/structure/B2642952.png)